

Total Synthesis of Buxifoliadine A: A Detailed Protocol for Researchers

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Compound of Interest		
Compound Name:	Buxifoliadine A	
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A comprehensive guide detailing a proposed total synthesis of **Buxifoliadine A**, a prenylated acridone alkaloid, has been developed for researchers, scientists, and drug development professionals. This document outlines a strategic synthetic pathway, providing detailed experimental protocols and quantitative data to facilitate the laboratory synthesis of this natural product.

Buxifoliadine A, a natural product isolated from the plant family Rutaceae, belongs to the class of acridone alkaloids.[1] These compounds are known for a variety of biological activities, making their synthetic accessibility a key area of interest for medicinal chemistry and drug discovery. This protocol provides a plausible and detailed synthetic route to **Buxifoliadine A**, starting from commercially available precursors.

Proposed Synthetic Pathway

The total synthesis is proposed to proceed in three main stages:

- Construction of the Acridone Core: Synthesis of the central tricyclic acridone structure.
- Regioselective C-Prenylation: Introduction of the two isoprenyl groups at specific positions on the acridone core.
- N-Methylation: Final methylation of the acridone nitrogen to yield **Buxifoliadine A**.



A visual representation of this proposed synthetic workflow is provided below.



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Caption: Proposed synthetic workflow for the total synthesis of **Buxifoliadine A**.

Experimental Protocols

Stage 1: Synthesis of 1,3-Dihydroxy-5-methoxyacridin-9-one (Acridone Core)

This procedure is adapted from the general method for synthesizing tricyclic acridone derivatives reported by Kumar et al. (2021).[2]

Reaction:

Caption: Condensation reaction for the synthesis of the acridone core.

Procedure:

- To a solution of 3-methoxyanthranilic acid (1.0 eq) and phloroglucinol (1.0 eq) in 1-hexanol,
 add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq).
- Reflux the reaction mixture at 160 °C for 18 hours. The solution will turn deep orange, and a
 greenish-yellow precipitate will form upon completion.
- Cool the reaction mixture to room temperature and add n-hexane to facilitate precipitation.
- Filter the precipitate and wash thoroughly with n-hexane and dichloromethane to remove residual 1-hexanol.



• Dry the resulting solid to obtain 1,3-dihydroxy-5-methoxyacridin-9-one.

Reactant/Reagent	Molar Ratio	Notes
3-Methoxyanthranilic Acid	1.0	Starting material
Phloroglucinol	1.0	Starting material
p-Toluenesulfonic Acid	0.05	Catalyst
1-Hexanol	-	Solvent
n-Hexane	-	Antisolvent for precipitation
Dichloromethane	-	Washing solvent
Product	Expected Yield	Appearance
1,3-Dihydroxy-5- methoxyacridin-9-one	~90%[2]	Yellowish-green amorphous powder

Stage 2: Regioselective C-Prenylation

The introduction of two prenyl groups at the C2 and C4 positions of the 1,3-dihydroxyacridone core is a critical step. Due to the electron-rich nature of the phloroglucinol-derived ring, a Friedel-Crafts-type alkylation using a prenylating agent is proposed. The regioselectivity is anticipated to be directed by the existing hydroxyl groups.

Reaction:

Caption: Proposed C-prenylation of the acridone core.

Procedure:

- Dissolve the 1,3-dihydroxy-5-methoxyacridin-9-one (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (CH₂Cl₂).
- Cool the solution to 0 °C under an inert atmosphere (e.g., nitrogen or argon).
- Add a Lewis acid catalyst (e.g., boron trifluoride diethyl etherate, BF₃·OEt₂, 1.1 eq).



- Slowly add prenyl bromide (2.2 eq) to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
- Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to isolate the desired 2,4diprenylated product.

Reactant/Reagent	Molar Ratio	Notes
1,3-Dihydroxy-5- methoxyacridin-9-one	1.0	Substrate
Prenyl Bromide	2.2	Prenylating agent
Boron Trifluoride Diethyl Etherate	1.1	Lewis acid catalyst
Dichloromethane	-	Anhydrous solvent
Product	Expected Yield	Appearance
2,4-diprenyl-1,3-dihydroxy-5- methoxyacridin-9-one	Variable	Yellowish solid

Stage 3: N-Methylation

The final step in the proposed synthesis is the methylation of the nitrogen atom of the acridone ring. This can be achieved using a standard N-alkylation procedure.

Reaction:

Caption: N-methylation to yield **Buxifoliadine A**.



Procedure:

- To a solution of the 2,4-diprenylated acridone (1.0 eq) in anhydrous dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃, 3.0 eq).
- Add methyl iodide (CH₃I, 2.0 eq) to the suspension.
- Stir the reaction mixture at room temperature for 8-12 hours, monitoring by TLC.
- After completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain Buxifoliadine A.

Reactant/Reagent	Molar Ratio	Notes
2,4-diprenyl-1,3-dihydroxy-5- methoxyacridin-9-one	1.0	Substrate
Methyl Iodide	2.0	Methylating agent
Potassium Carbonate	3.0	Base
Dimethylformamide	-	Anhydrous solvent
Product	Expected Yield	Appearance
Buxifoliadine A	Good to excellent	Pale yellow solid

Conclusion

This document provides a detailed and plausible synthetic protocol for the total synthesis of **Buxifoliadine A**. The proposed route is based on established synthetic methodologies for the construction of the acridone core and subsequent functionalization. The provided experimental procedures and quantitative data tables are intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development,



enabling further investigation into the biological properties of **Buxifoliadine A** and its analogues.

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